Fmoc-NH-PEG3-CH2COOH
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Overview
Description
Fmoc-NH-PEG3-CH2COOH is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. This compound is widely used in various fields due to its hydrophilic PEG spacer, which increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG3-CH2COOH typically involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) to protect the amine group. This is followed by the reaction with succinic anhydride to introduce the terminal carboxylic acid group . The reaction conditions usually involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG3-CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in DMF (dimethylformamide), to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Amide Bond Formation: EDC or HATU in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates with various biomolecules or polymers.
Scientific Research Applications
Fmoc-NH-PEG3-CH2COOH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-NH-PEG3-CH2COOH primarily involves its ability to form stable amide bonds with primary amines. The Fmoc group protects the amine during synthesis and can be selectively removed under basic conditions to expose the reactive amine group. The PEG spacer enhances solubility and reduces immunogenicity, making it an ideal linker for various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect solubility and flexibility.
Fmoc-NH-PEG4-CH2COOH: Contains a longer PEG spacer, providing greater solubility but potentially increasing steric hindrance.
Uniqueness
Fmoc-NH-PEG3-CH2COOH strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of an Fmoc-protected amine and a terminal carboxylic acid allows for selective deprotection and conjugation, providing a high degree of control in synthetic and biological applications .
Properties
IUPAC Name |
2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJSAOJCBOZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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